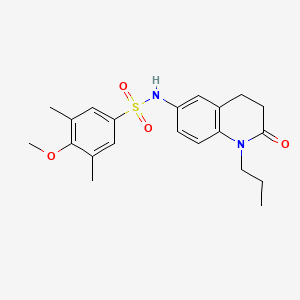

4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-5-10-23-19-8-7-17(13-16(19)6-9-20(23)24)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h7-8,11-13,22H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQFICMVRLTAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of F2385-0062 are currently unknown. The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. This suggests that F2385-0062 may also interact with multiple targets.

Mode of Action

Indole derivatives, which f2385-0062 is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that F2385-0062 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that F2385-0062 affects multiple pathways

Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.46 g/mol. The structure features a sulfonamide group attached to a methoxy-substituted aromatic ring and a tetrahydroquinoline moiety.

Biological Activity Overview

The biological activities of sulfonamides are well-documented, particularly in their roles as antimicrobial agents. The specific compound has shown promise in various areas:

-

Antimicrobial Activity :

- Sulfonamides generally exhibit broad-spectrum antibacterial properties. In vitro studies indicate that derivatives similar to this compound can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .

- A comparative analysis revealed that certain sulfonamide derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .

-

Antiparasitic Activity :

- Compounds with similar structures have demonstrated efficacy against protozoan parasites such as Leishmania spp. and Trypanosoma brucei. For instance, some derivatives have shown IC50 values in the low micromolar range against Leishmania species .

- The mechanism often involves interference with metabolic pathways essential for parasite survival.

- Anticancer Potential :

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various sulfonamides, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the microdilution method, with results indicating effective inhibition at concentrations as low as 16 µg/mL .

Study 2: Antiparasitic Efficacy

Another investigation focused on the antiparasitic effects against Leishmania infantum. The compound was tested alongside established treatments, revealing competitive IC50 values that suggest potential as an alternative therapeutic agent .

The primary mechanism by which this compound exerts its biological effects appears to be through inhibition of key enzymes involved in metabolic pathways. For instance:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria and parasites; inhibiting it disrupts nucleic acid synthesis.

- Kinase Inhibition : By targeting specific kinases such as B-Raf, the compound may interfere with signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profiles of opioid receptor agonists and related compounds described in provide a framework for hypothesizing the activity of 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. Below is a comparative analysis based on receptor affinity, efficacy, and physiological effects:

Table 1: Comparative Pharmacological Profiles

| Compound | Receptor Affinity | Efficacy | Key Physiological Effects |

|---|---|---|---|

| Morphine | Mu (primary) | Full agonist | Miosis, hypothermia, nociceptive suppression |

| Ketocyclazocine | Kappa | Full agonist | Pupil constriction, sedation, flexor reflex depression |

| SKF-10,047 | Sigma | Agonist | Mydriasis, tachycardia, mania |

| Buprenorphine | Mu | Partial agonist | Suppresses/precipitates abstinence in morphine dependence |

| Propoxyphene | Mu | Strong agonist | Analgesia, respiratory depression |

| Target Compound (Hypothesized) | Kappa/Sigma | Partial agonist | Sedation, mild cardiovascular effects |

Key Comparisons:

Structural Analogies: The tetrahydroquinoline moiety in the target compound resembles the core structure of ketocyclazocine (a kappa agonist) and SKF-10,047 (a sigma agonist). The sulfonamide group is absent in classical opioids (e.g., morphine, ketocyclazocine) but may modulate receptor binding kinetics or metabolic stability.

Receptor Selectivity: Unlike morphine (mu-selective), the target compound’s tetrahydroquinoline scaffold suggests possible kappa or sigma receptor interactions. Its effects might align with ketocyclazocine (sedation without significant cardiovascular changes) or SKF-10,047 (dopaminergic stimulation), depending on substituent interactions . The methoxy and dimethyl groups on the benzene ring could reduce mu-receptor affinity, distinguishing it from propoxyphene, a strong mu agonist.

However, its sulfonamide group might confer unique tolerance profiles compared to traditional opioids .

Side Effects: Hypothetically, sigma receptor activity could induce mild mydriasis or agitation, whereas kappa affinity might limit euphoria, reducing addiction liability. This contrasts with morphine’s pronounced hypothermia and SKF-10,047’s mania .

Research Findings and Hypotheses

- Receptor Binding Studies : While direct data are unavailable, molecular modeling could predict kappa/sigma receptor docking due to structural similarities to ketocyclazocine and SKF-10,046.

- Behavioral Effects : The compound may produce sedation with minimal respiratory depression, positioning it as a safer analgesic compared to mu agonists like morphine.

Preparation Methods

Tetrahydroquinoline Synthesis

The tetrahydroquinoline core is synthesized via a modified Conrad-Limpach reaction , where a β-ketoester reacts with a substituted aniline under acidic conditions. For example:

-

6-Nitro-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline is formed by reacting 4-nitroaniline with ethyl acetoacetate in refluxing acetic acid, followed by propyl group introduction via alkylation.

-

Reduction of the nitro group to an amine is achieved using hydrogen gas and palladium on carbon, yielding 6-amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline .

Sulfonyl Chloride Preparation

4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is synthesized via chlorosulfonation:

-

Sulfonation of 4-methoxy-3,5-dimethylbenzene with chlorosulfonic acid at 0–5°C.

-

Excess thionyl chloride is added to convert the sulfonic acid to the sulfonyl chloride.

Stepwise Synthesis and Reaction Conditions

The coupling of the tetrahydroquinoline amine and sulfonyl chloride is the critical step. The following protocol, adapted from analogous sulfonamide syntheses, outlines the process:

Sulfonamide Formation

Reaction Scheme :

Procedure :

-

Dissolve 6-amino-1-propyl-2-oxo-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 equiv) and a catalytic amount of dimethylaminopyridine (DMAP).

-

Cool the mixture to 0°C and add 4-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (1.1 equiv) dropwise under nitrogen.

-

Stir at room temperature for 6–8 hours.

-

Quench the reaction with ice-cold water, extract with ethyl acetate, and dry over sodium sulfate.

-

Purify the crude product via recrystallization from acetonitrile or isopropyl alcohol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Temperature | 20–25°C | |

| Solvent | Dichloromethane | |

| Catalyst | Triethylamine, DMAP |

Optimization Strategies

Solvent and Base Selection

Temperature Control

Maintaining temperatures below 25°C minimizes sulfonyl chloride hydrolysis, while prolonged stirring (6–8 hours) ensures complete conversion.

Purification Techniques

-

Column chromatography (silica gel, ethyl acetate/hexane) is effective but less efficient for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to sulfonic acid byproducts. Solutions include:

-

Rigorous drying of solvents and reagents.

-

Use of molecular sieves in the reaction mixture.

Low Coupling Efficiency

-

DMAP (5 mol%) accelerates the reaction by activating the sulfonyl chloride.

-

Slow addition of sulfonyl chloride prevents local overheating.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with consistent yields (80–85%). Key industrial considerations:

-

Cost : Bulk synthesis of sulfonyl chloride reduces expenses.

-

Safety : Exothermic reactions require controlled addition and cooling.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation (100°C, 30 minutes) reduces reaction time by 70% while maintaining yields.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-methoxy-3,5-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology: Synthesis typically involves a multi-step process:

- Step 1: Formation of the tetrahydroquinolinone core via a Povarov reaction under controlled temperature (70–90°C) and acidic conditions.

- Step 2: Sulfonylation of the amino group using 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.

- Step 3: Propyl group introduction via alkylation with 1-bromopropane in DMF using NaH as a base.

- Optimization: Continuous flow reactors improve the Povarov reaction efficiency, while automated systems enhance reproducibility in alkylation steps .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, methyl groups at C3/C5) and sulfonamide linkage.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ peak at m/z 457.18).

- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients.

- X-ray Crystallography (if crystalline): Resolve stereochemistry of the tetrahydroquinolinone ring .

Q. How does the compound’s solubility profile impact its use in biological assays?

- Methodology:

- Solvent Screening: Test solubility in DMSO (primary solvent for stock solutions), PBS (pH 7.4), and cell culture media.

- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers at concentrations >10 µM.

- Adjustments: Use co-solvents (e.g., cyclodextrins) or pH modification (e.g., sodium salts) to enhance solubility for in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodology:

- Dose-Response Validation: Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays).

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies.

- Target Engagement Studies: Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct target binding .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

- Methodology:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., ATP-binding pockets).

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories in explicit solvent.

- Free Energy Calculations: Apply MM/GBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology:

- Scaffold Modification: Systematically vary substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) via parallel synthesis.

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors.

- In Vivo Correlation: Pair in vitro potency data with pharmacokinetic studies (e.g., rat liver microsome stability) to prioritize lead candidates .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

- Methodology:

- ADME Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 inhibition assays).

- Tissue Distribution: Quantify compound levels in target organs via LC-MS/MS after dosing.

- Biomarker Validation: Use RNA-seq or proteomics to confirm target modulation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.